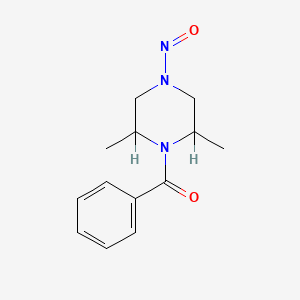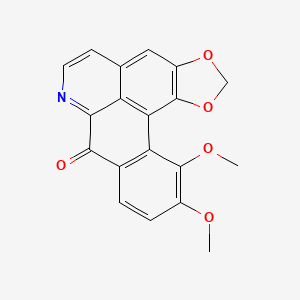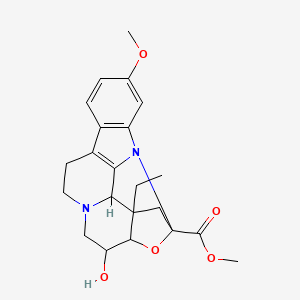
2-(4-Hydroxy-3-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-hydroxy-3-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Complex Formation
A study by Gudasi et al. (2006) highlights the synthesis of a related 1,2-dihydroquinazolin-4(3H)-one ligand, with a focus on its transition metal complexes. This research underscores the compound's potential in forming complexes with various metals like copper(II), nickel(II), cobalt(II), manganese(II), zinc(II), and cadmium(II), providing insights into its applications in coordination chemistry (Gudasi et al., 2006).
Antibacterial Properties
Osarumwense (2022) conducted a study on the antibacterial activity of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its derivatives. The findings revealed significant antibacterial properties against various microorganisms, suggesting the compound's potential in developing new antibacterial agents (Osarumwense, 2022).
Crystal Structure and Molecular Properties
A study by Swamy et al. (2008) on similar quinazolinone compounds provided insights into their crystal structure and molecular properties. This research contributes to understanding the structural characteristics of quinazolinone derivatives, which is crucial for their application in various scientific fields (Swamy et al., 2008).
Corrosion Inhibition
Khan et al. (2017) explored the corrosion inhibition properties of Schiff bases derived from quinazolinones. Their study indicates that these compounds can effectively inhibit corrosion in metals, potentially leading to applications in industrial metal protection (Khan et al., 2017).
Anticancer Properties
Research by Kouznetsov et al. (2016) on tetrahydroquinoline derivatives, which share structural similarities with quinazolinones, revealed their potential anticancer and cytotoxic activities. This study opens pathways for developing novel anticancer therapies using quinazolinone derivatives (Kouznetsov et al., 2016).
Anti-Inflammatory and Analgesic Activity
Hunoor et al. (2010) investigated the anti-inflammatory and analgesic activities of a 1,2-dihydroquinazolin-4(3H)-one derivative and its metal complexes. Their findings demonstrate the potential therapeutic applications of these compounds in pain management and inflammation control (Hunoor et al., 2010).
Eigenschaften
Produktname |
2-(4-Hydroxy-3-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
|---|---|
Molekularformel |
C22H20N2O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-(4-hydroxy-3-methoxyphenyl)-3-(2-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-10-6-5-9-17(19)24-21(14-11-12-18(25)20(13-14)28-2)23-16-8-4-3-7-15(16)22(24)26/h3-13,21,23,25H,1-2H3 |
InChI-Schlüssel |
ZRONGYGNCHSBHS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)O)OC |
Kanonische SMILES |
COC1=CC=CC=C1N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



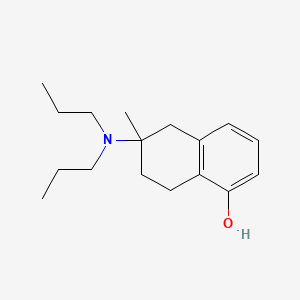
![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)
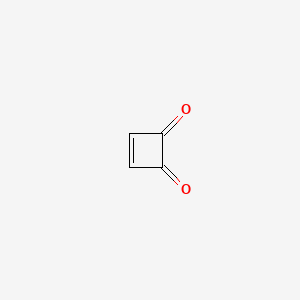
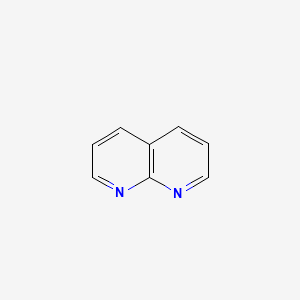
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)

